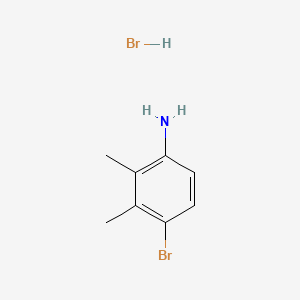

4-Bromo-2,3-dimethylaniline hydrobromide

Beschreibung

Historical Trajectory and Evolution of Research on Substituted Aniline (B41778) Derivatives

The study of aniline and its derivatives is deeply rooted in the history of modern organic chemistry. researchgate.net Since the discovery and isolation of aniline in the early 19th century, it has become one of the most fundamental platform chemicals in both industrial and academic settings. researchgate.netresearchgate.net Early research, notably in the mid-to-late 1800s, was heavily driven by the burgeoning synthetic dye industry, where substituted anilines were key precursors to a vast spectrum of vibrant new colors. This era established the foundational chemistry of aniline, including its electrophilic substitution reactions, which allowed for the controlled introduction of various functional groups onto the aromatic ring.

Over the decades, the focus of research has evolved significantly. While the initial applications were in dyes, the 20th century saw the utility of aniline derivatives expand into pharmaceuticals, polymers, and agriculture. researchgate.net The development of new synthetic methodologies continuously broadened the scope of accessible aniline derivatives. The introduction of halogenated anilines, for example, opened up new avenues for synthesis that were not possible with simple aniline.

In recent decades, the advent of modern catalytic systems, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the use of substituted anilines. acs.org This has enabled chemists to construct highly complex molecules with remarkable precision and efficiency. The research trajectory has thus moved from the bulk production of simple derivatives to the highly targeted synthesis of complex, functional molecules for high-value applications, reflecting the increasing sophistication of organic chemistry. nih.gov

Scope and Research Focus on 4-Bromo-2,3-dimethylaniline (B1292490) Hydrobromide in Current Literature

4-Bromo-2,3-dimethylaniline hydrobromide is a specific example of a halogenated aromatic amine. As a hydrobromide salt, the amine group is protonated, which can influence its solubility and reactivity compared to the free base, 4-Bromo-2,3-dimethylaniline. While this specific hydrobromide salt is not extensively detailed in a large volume of dedicated research literature, its chemical identity places it firmly within the class of valuable synthetic intermediates.

The research focus on this compound and its free base is primarily as a precursor in multi-step organic syntheses. Its structure, featuring a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, offers specific steric and electronic properties that can be exploited by synthetic chemists to achieve desired outcomes and regioselectivity in subsequent reactions.

The synthesis of the parent compound, 4-Bromo-2,3-dimethylaniline, is typically achieved through the selective bromination of 2,3-dimethylaniline (B142581). A common method involves using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF). The resulting free base can then be treated with hydrobromic acid to form the hydrobromide salt.

Below are tables detailing the physicochemical properties of the parent aniline and a representative synthesis method.

Table 1: Physicochemical Properties of 4-Bromo-2,3-dimethylaniline

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Viscous purple oil |

| CAS Number | 22364-25-6 |

Table 2: Representative Synthesis of 4-Bromo-2,3-dimethylaniline

| Step | Reagents & Conditions | Purpose | Reported Yield |

|---|---|---|---|

| 1. Bromination | 2,3-dimethylaniline, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Room Temperature | Introduction of the bromine atom at the 4-position of the aniline ring. | ~82% |

| 2. Workup | Ethyl acetate (B1210297) extraction, washing with water and brine, drying over anhydrous sodium sulfate (B86663) | Isolation of the crude product from the reaction mixture. | - |

| 3. Purification | Column chromatography (e.g., 10% ethyl acetate/petroleum ether) | To obtain the pure 4-Bromo-2,3-dimethylaniline free from impurities and side-products. | - |

The current research scope for this compound is as a specialized building block. Its utility is realized when it is used as a starting material for creating more complex molecules, particularly in the synthesis of novel organic materials or as an intermediate in the development of potential pharmaceutical compounds where the specific substitution pattern is required.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQUYWPEOMXASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromo 2,3 Dimethylaniline Hydrobromide

Precursor Synthesis and Regioselective Halogenation Strategies

The journey to synthesizing 4-bromo-2,3-dimethylaniline (B1292490) hydrobromide begins with the preparation of its parent amine, 2,3-dimethylaniline (B142581), followed by a highly regioselective bromination reaction.

Synthesis of 2,3-Dimethylaniline and Related Precursors

2,3-Dimethylaniline, also known as 2,3-xylidine, is a crucial aromatic amine intermediate. sigmaaldrich.commerckmillipore.commerckmillipore.com Industrially, its synthesis is often achieved through the nitration of o-xylene (B151617) followed by the reduction of the resulting nitroarenes. A common method for the reduction of nitroxylenes is catalytic hydrogenation, which provides the corresponding xylidine (B576407) in high yield. This process is a foundational step in ensuring a steady supply of the precursor for subsequent halogenation reactions.

Direct Electrophilic Aromatic Bromination Approaches for 4-Bromo-2,3-dimethylaniline

The introduction of a bromine atom at the C4 position of the 2,3-dimethylaniline ring requires a nuanced approach to control the regioselectivity of the electrophilic aromatic substitution.

The choice of solvent and brominating agent plays a critical role in directing the bromination to the desired para position relative to the amino group. The use of N-bromosuccinimide (NBS) as the brominating agent is a widely adopted strategy for the selective monobromination of activated aromatic compounds like anilines. commonorganicchemistry.com

Research has shown that performing the bromination of 2,3-dimethylaniline with NBS in a polar aprotic solvent such as N,N-dimethylformamide (DMF) provides a high degree of para-selectivity. One synthetic protocol describes the dissolution of 2,3-dimethylaniline in DMF, followed by the dropwise addition of a solution of NBS, also in DMF. This method can yield 4-bromo-2,3-dimethylaniline in good yields, with one report citing an 82% yield after purification. The use of DMF as a solvent is believed to promote a high level of para-selectivity in the bromination of electron-rich aromatic compounds with NBS. wikipedia.org

In contrast to the use of NBS, employing molecular bromine (Br₂) can lead to over-bromination and the formation of multiple isomers, especially in the absence of a catalyst or in protic solvents. To achieve monobromination with Br₂, the reaction conditions must be carefully controlled, for instance, by using pyridine (B92270) at low temperatures (below 5°C) to temper the reactivity of the bromine.

Alternative catalytic systems have also been explored for the bromination of anilines. For instance, copper(II) bromide (CuBr₂) in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) bromide has been shown to be an effective system for the para-bromination of various aniline (B41778) analogues. beilstein-journals.org This method offers high regioselectivity and often proceeds under mild conditions, such as at room temperature. beilstein-journals.org

| Brominating Agent | Solvent | Reported Yield of 4-Bromo-2,3-dimethylaniline | Key Observations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | ~82% | High para-selectivity is achieved. wikipedia.org |

| Bromine (Br₂) | Pyridine | Not specified | Requires low temperatures (<5°C) to control reactivity and favor mono-bromination. |

| Copper(II) Bromide (CuBr₂) | Ionic Liquid | Not specified for 2,3-dimethylaniline, but high for other anilines | Demonstrates high para-regioselectivity for aniline analogues at room temperature. beilstein-journals.org |

The regiochemical outcome of the bromination of 2,3-dimethylaniline is governed by the electronic effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the two methyl groups (-CH₃).

Both the amino group and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. byjus.comjove.com The amino group, in particular, is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic ring. This resonance significantly increases the electron density at the ortho and para carbons, making them more nucleophilic and thus more susceptible to attack by an electrophile like the bromonium ion (Br⁺). allen.indoubtnut.com

The methyl groups also contribute to the activation of the ring, albeit to a lesser extent, through an inductive effect, pushing electron density into the ring. jove.com

In the case of 2,3-dimethylaniline, the positions ortho to the amino group are C2 and C6, and the position para is C4. The C2 position is already substituted with a methyl group. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, the electrophilic attack is most favored at the sterically accessible and electronically enriched C4 position, leading to the formation of 4-bromo-2,3-dimethylaniline as the major product. The general mechanism for electrophilic aromatic bromination involves the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.org The subsequent loss of a proton from the site of electrophilic attack restores the aromaticity of the ring.

Alternative Bromination Reagents and Protocols

Beyond the commonly used NBS and molecular bromine, other reagents and protocols have been developed for the bromination of anilines, offering potential advantages in terms of mildness, selectivity, or environmental impact.

One such alternative involves the in-situ generation of the brominating agent from ammonium (B1175870) bromide (NH₄Br) and an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system, often used in acetic acid, provides an efficient and environmentally safer method for the oxybromination of anilines. researchgate.net

Another class of reagents includes tetraalkylammonium tribromides, which have been noted for their high para-selectivity in the bromination of phenols and could potentially be applied to anilines. Additionally, reagents like dibromoisocyanuric acid have been reported as highly effective for bromination reactions.

For aniline derivatives in general, a solvent-free approach using [bmim]Br₃ has been shown to be effective for regioselective monobromination, where the ionic liquid acts as both the reagent and the solvent. researchgate.net

Hydrobromide Salt Formation and Stability Studies

The final step in the synthesis of the target compound is the formation of the hydrobromide salt. This is typically achieved by treating the free base, 4-bromo-2,3-dimethylaniline, with hydrobromic acid.

An alternative and direct approach to the hydrobromide salt involves conducting the bromination reaction on the aniline hydrohalide salt itself. A patented process describes the bromination of aniline hydrohalides in an inert organic solvent. This method has been shown to produce 4-bromoaniline (B143363) hydrobromides in high yield and purity.

Acid-Base Equilibria and Protonation States in Solution

The basicity of aniline and its derivatives is a fundamental aspect of their chemical behavior, governed by the availability of the lone pair of electrons on the nitrogen atom for protonation. In the case of 4-bromo-2,3-dimethylaniline, the substituents on the aromatic ring—a bromine atom and two methyl groups—exert significant electronic effects that modulate the pKa of its conjugate acid, the 4-bromo-2,3-dimethylanilinium ion.

The protonation of 4-bromo-2,3-dimethylaniline in an acidic solution results in the formation of the corresponding anilinium hydrobromide salt. This acid-base equilibrium can be represented as follows:

C₈H₁₀BrN + HBr ⇌ C₈H₁₁BrN⁺·Br⁻

The position of this equilibrium is dictated by the basicity of the aniline derivative. The basic strength of substituted anilines is influenced by both inductive and resonance effects of the substituents. ncert.nic.in Electron-donating groups, such as methyl groups (-CH₃), increase the electron density on the nitrogen atom, thereby enhancing its basicity and leading to a higher pKa value for the conjugate acid. ncert.nic.inresearchgate.net Conversely, electron-withdrawing groups, like bromine (-Br), decrease the electron density on the nitrogen through their inductive effect, making the amine less basic and resulting in a lower pKa. ncert.nic.inresearchgate.net

Therefore, the pKa of the 4-bromo-2,3-dimethylanilinium ion is anticipated to be lower than that of the 2,3-dimethylanilinium ion (4.70) but likely higher than that of the 4-bromoanilinium ion, owing to the counteracting electron-donating effect of the two methyl groups. The interplay of these substituent effects determines the precise protonation state of the molecule in solutions of varying pH.

| Compound | Substituents | pKa of Conjugate Acid | Effect on Basicity Relative to Aniline (pKa ≈ 4.6) |

| Aniline | - | ~4.6 | - |

| 2,3-Dimethylaniline | 2,3-di-CH₃ | 4.70 | Increased |

| 4-Bromoaniline | 4-Br | ~3.8-3.9 | Decreased |

| 4-Bromo-2,3-dimethylaniline | 4-Br, 2,3-di-CH₃ | Estimated < 4.70 | - |

In solution, the 4-bromo-2,3-dimethylanilinium ion exists in equilibrium with its free base form. The predominant species is dependent on the pH of the solution. At a pH below its pKa, the protonated form (anilinium ion) will be the major species, rendering the compound more soluble in aqueous media. Conversely, at a pH above its pKa, the neutral, free amine form will predominate, which typically exhibits lower water solubility but is soluble in organic solvents. chemicalbook.com

The protonation occurs at the nitrogen atom of the amino group, forming an N-H bond. This is the thermodynamically favored site of protonation for most anilines in solution. The resulting anilinium cation is stabilized by solvation. acs.org

Crystallization and Isolation Techniques for the Hydrobromide Derivative

The formation of the hydrobromide salt of 4-bromo-2,3-dimethylaniline not only modifies its acid-base properties but also facilitates its isolation and purification through crystallization. The process of crystallization is a crucial step in obtaining the compound in a solid, highly pure form. The general principle involves the reaction of the free base with hydrobromic acid, followed by the precipitation of the resulting salt from a suitable solvent system.

The choice of solvent is critical for successful crystallization. An ideal solvent system is one in which the anilinium hydrobromide salt has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for the recovery of a high yield of crystals upon cooling. Common solvents for the crystallization of anilinium salts include alcohols, such as ethanol, and other polar organic solvents. nih.gov The solubility of the salt is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the anilinium cation and the bromide anion.

A common technique for inducing crystallization is slow evaporation of the solvent from a saturated solution. This method allows for the gradual formation of well-ordered, and often larger, crystals. Another approach is the anti-solvent addition method, where a solvent in which the salt is insoluble is slowly added to a solution of the salt in a good solvent, causing the salt to precipitate.

The crystal structure of a closely related compound, 4-bromo-2,6-dimethylanilinium bromide monohydrate, provides insights into the solid-state structure of such salts. nih.gov In this structure, the anilinium cation and the bromide anion are held together by electrostatic forces. Furthermore, a network of intermolecular hydrogen bonds involving the N-H protons of the anilinium group, the bromide anion, and, in the case of the monohydrate, water molecules, plays a significant role in stabilizing the crystal lattice. nih.gov These hydrogen bonds create a well-defined three-dimensional structure. It is highly probable that 4-bromo-2,3-dimethylaniline hydrobromide would exhibit a similar hydrogen-bonding network in its crystal structure.

The isolation of the crystallized this compound is typically achieved by filtration. The collected crystals are then washed with a small amount of a cold, poor solvent to remove any residual soluble impurities from the crystal surfaces. Finally, the crystals are dried under vacuum to remove any remaining solvent. The purity of the isolated product can be assessed by techniques such as melting point determination and spectroscopic analysis.

| Crystallization Technique | Description | Key Parameters |

| Cooling Crystallization | Dissolving the salt in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization. | Solvent choice, cooling rate, initial concentration. |

| Slow Evaporation | Allowing the solvent to slowly evaporate from a solution of the salt at a constant temperature, leading to a gradual increase in concentration and subsequent crystallization. | Solvent volatility, temperature, atmospheric pressure. |

| Anti-solvent Addition | Adding a solvent in which the salt is poorly soluble (an anti-solvent) to a solution of the salt in a good solvent to induce precipitation. | Choice of solvent and anti-solvent, rate of addition, temperature. |

The morphology and quality of the crystals are influenced by various factors, including the rate of cooling or evaporation, the presence of impurities, and the degree of supersaturation. Slower crystallization processes generally yield larger and more well-defined crystals, which are often of higher purity.

Chemical Reactivity and Advanced Transformation Studies of 4 Bromo 2,3 Dimethylaniline Hydrobromide

Nucleophilic Reactivity of the Protonated and Free Amine Moiety

The primary amine of 4-bromo-2,3-dimethylaniline (B1292490) is a key site for nucleophilic reactions, allowing for a wide range of chemical derivatizations. In its hydrobromide salt form, the amine is protonated to an anilinium ion, rendering it non-nucleophilic. Therefore, transformation reactions at the nitrogen center necessitate the use of a base to liberate the free amine. The free amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines.

Derivatization via Acylation, Alkylation, and Sulfonylation Reactions

The free amine of 4-bromo-2,3-dimethylaniline can be readily derivatized through reactions with various electrophiles.

Acylation: This reaction involves treating the aniline (B41778) with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetylating agents yields N-acetyl derivatives like N-(4-bromo-2,3-dimethylphenyl)acetamide. This transformation is fundamental in organic synthesis, often employed as a protecting group strategy for the amine, which moderates its activating effect and prevents unwanted side reactions during subsequent transformations like aromatic substitution.

Alkylation: The nucleophilic nitrogen can be alkylated using alkyl halides. The reaction of anilines with alkylating agents like methyl iodide or dimethyl sulfate (B86663) can lead to the formation of mono- and di-alkylated products. For example, procedures for the N,N-dimethylation of 4-bromoaniline (B143363) often involve heating with methyl chloride or dimethyl sulfate, followed by neutralization with an aqueous base. researchgate.net Another common method is reductive amination, using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net These methods can be applied to synthesize N-alkylated derivatives of 4-bromo-2,3-dimethylaniline.

A general procedure for the N,N-dimethylation of a substituted aniline using formaldehyde and a reducing agent is presented below.

| Reactant | Reagents | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 4-bromoaniline | Paraformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid | Tetrahydrofuran (B95107) (THF) | 50 °C | 18 hours | N,N-dimethyl-4-bromoaniline | researchgate.net |

Sulfonylation: Reaction of the aniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields sulfonamides. These derivatives are often stable, crystalline solids and are important in medicinal chemistry. The synthesis of N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamides, for example, starts from N-(4-acetyl-phenyl)-benzenesulfonamide, highlighting the stability and utility of the sulfonamide linkage in more complex syntheses. wikipedia.org

Schiff Base Formation and Imine Chemistry in Complex Synthesis

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. byjus.combyjus.com This reaction is generally reversible and often catalyzed by acid. The free amine of 4-bromo-2,3-dimethylaniline readily undergoes this transformation.

Research has shown the successful synthesis of a Schiff base from 2,3-dimethylaniline (B142581) and 4-bromobenzaldehyde (B125591). mdpi.com In a typical procedure, a mixture of the aniline and aldehyde is refluxed in a solvent like methanol (B129727) for several hours. mdpi.com The resulting imine, N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline, was isolated as stable, crystalline solids. mdpi.com The formation of the azomethine (C=N) group is a key step, and these compounds are pivotal in coordination chemistry, serving as ligands for metal ions to form stable complexes. nih.gov The imine nitrogen is basic and possesses π-acceptor properties, which are crucial for its coordinating ability. prepchem.com

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,3-dimethylaniline | 4-bromobenzaldehyde | Methanol | Reflux, 6 hours | N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline | mdpi.com |

| 4-bromo-2-methylaniline (B145978) | 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid | Not specified | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | nih.govnih.gov |

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of 4-bromo-2,3-dimethylaniline is a versatile functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the use of this compound as a building block in the synthesis of more complex molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov Studies on ortho-bromoanilines have demonstrated efficient Suzuki coupling with a range of boronic esters, including aryl, alkenyl, and alkyl partners, affording good to excellent yields. nih.gov The electron-donating nature of the amino and methyl groups in 4-bromo-2,3-dimethylaniline activates the C-Br bond towards oxidative addition to the palladium(0) catalyst. Research on the Suzuki coupling of a Schiff base derived from the closely related 4-bromo-2-methylaniline with various arylboronic acids showed moderate yields (33–40%), indicating the viability of this reaction on similar substrates. nih.govnih.govresearchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 90 °C | 33–40% | nih.govnih.gov |

| 4-bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water | 100 °C | 94% | arkat-usa.org |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often with phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org While aryl iodides are more reactive, aryl bromides are also effective substrates, especially when electron-withdrawing groups are present. However, the presence of electron-donating groups, as in 4-bromo-2,3-dimethylaniline, can make the reaction more challenging, though still feasible under optimized conditions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.gov It is a powerful method for synthesizing arylamines. organic-chemistry.org The reaction of 4-bromo-2,3-dimethylaniline itself in a Buchwald-Hartwig amination would involve coupling the bromine substituent with another amine. This process is highly dependent on the choice of palladium catalyst, ligand, and base to achieve good yields and selectivity. organic-chemistry.orglibretexts.org For example, the amination of a bromopyridine with a diamine has been shown to proceed in 60% yield using a [Pd₂(dba)₃]/BINAP catalyst system with NaOBut as the base. chemspider.com

Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard Reagents)

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved by reacting the aryl bromide with a strong base like an alkyllithium reagent (e.g., n-butyllithium) or with an elemental metal like magnesium.

Grignard Reagents: The reaction of an aryl bromide with magnesium metal in an ether solvent like tetrahydrofuran (THF) or diethyl ether yields an organomagnesium halide, known as a Grignard reagent. byjus.com The preparation of the Grignard reagent from the analogous 4-bromo-N,N-dimethylaniline is a well-established procedure. acs.orgacs.orgresearchgate.netchegg.com The reaction proceeds smoothly in refluxing THF, often initiated with a crystal of iodine, to form p-(dimethylamino)phenylmagnesium bromide. acs.org This resulting Grignard reagent is a potent nucleophile and strong base, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. byjus.com Given the structural similarity, it is highly probable that 4-bromo-2,3-dimethylaniline can be converted to its corresponding Grignard reagent under similar anhydrous conditions, provided the acidic proton on the amine is considered. Typically, the amine would first need to be protected (e.g., by silylation) or a second equivalent of the Grignard reagent would be consumed in an acid-base reaction. Alternatively, a combination of i-PrMgCl and n-BuLi can be used for bromine-metal exchange on substrates with acidic protons. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr mechanism is favored by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The aromatic ring of 4-bromo-2,3-dimethylaniline possesses a unique substitution pattern that leads to complex reactivity in electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents—the amino group, the bromine atom, and the two methyl groups—are crucial in determining the position of any further substitution. In the hydrobromide salt form, the amino group is protonated to an anilinium group (-NH3+), which significantly alters its electronic influence on the aromatic ring.

The regioselectivity of electrophilic aromatic substitution on the 4-bromo-2,3-dimethylaniline ring is governed by the interplay of the electronic and steric effects of the existing substituents. The available positions for substitution are C5 and C6.

The directing effects of the substituents are as follows:

Amino Group (as Anilinium -NH3+ in the hydrobromide salt): The anilinium group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the C3 and C5 positions.

Bromo Group (at C4): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director due to resonance effects of its lone pairs. Since the para position is occupied, it directs incoming electrophiles to the C3 and C5 positions.

Methyl Groups (at C2 and C3): Methyl groups are activating, ortho, para-directing substituents due to hyperconjugation and a weak inductive effect. The methyl group at C2 directs to the C1 (occupied), C3 (occupied), and C5 positions. The methyl group at C3 directs to the C2 (occupied), C4 (occupied), and C6 positions.

Considering these directing effects, the C5 position is electronically favored by the anilinium, bromo, and C2-methyl groups. The C6 position is only favored by the C3-methyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position. However, steric hindrance from the adjacent methyl group at C3 could potentially influence the accessibility of the C5 position for bulky electrophiles, possibly leading to minor products from substitution at the C6 position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on 4-Bromo-2,3-dimethylaniline Hydrobromide

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

| Anilinium (-NH3+) | C1 | Strong Deactivator | Meta | C3 (occupied), C5 |

| Bromo | C4 | Deactivator | Ortho, Para | C3 (occupied), C5 |

| Methyl | C2 | Activator | Ortho, Para | C1 (occupied), C3 (occupied), C5 |

| Methyl | C3 | Activator | Ortho, Para | C2 (occupied), C4 (occupied), C6 |

While specific experimental data on the regioselectivity of EAS reactions on 4-bromo-2,3-dimethylaniline is not extensively reported in the literature, the analysis of the directing effects provides a strong predictive model for its reactivity. For reactions such as nitration or further halogenation, the major product would be the 5-substituted derivative.

Role as a Synthon in Complex Organic Synthesis (e.g., Heterocyclic and Polyaromatic Systems)

4-Bromo-2,3-dimethylaniline is a valuable synthon for the construction of more complex organic molecules, including heterocyclic and polyaromatic systems. The presence of the amino group and the bromine atom provides two reactive handles for a variety of chemical transformations. The hydrobromide salt can be easily neutralized to the free amine for use in these synthetic applications.

The amino group can serve as a nucleophile or be converted into a diazonium salt, which is a versatile intermediate. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Synthesis of Heterocyclic Systems:

The amino group of 4-bromo-2,3-dimethylaniline can be utilized in condensation reactions to form heterocyclic rings. For instance, it can react with dicarbonyl compounds to form various nitrogen-containing heterocycles. One documented example is the reaction with 4-bromobenzaldehyde to form a Schiff base, N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline. nih.gov This imine can then undergo further reactions, such as cyclization or reduction, to generate more complex heterocyclic structures.

Synthesis of Polyaromatic Systems:

The bromine atom at the C4 position of 4-bromo-2,3-dimethylaniline makes it an ideal substrate for various cross-coupling reactions to build polyaromatic systems. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org 4-Bromo-2,3-dimethylaniline can be coupled with various arylboronic acids to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. While specific examples with 4-bromo-2,3-dimethylaniline are not prevalent, studies on the closely related 4-bromo-2-methylaniline demonstrate successful Suzuki couplings with arylboronic acids to yield substituted biaryls in moderate to good yields. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.org The bromine atom of 4-bromo-2,3-dimethylaniline can react with a wide range of primary or secondary amines to produce more complex diarylamines or N-aryl heterocycles. This reaction is particularly useful for the synthesis of compounds with applications in medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Synthetic Transformations Using Bromoaniline Scaffolds

| Starting Material | Reaction Type | Reagents/Catalyst | Product Type | Potential Application | Reference |

| 4-Bromo-2-methylaniline | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K3PO4 | Biaryl compounds | Synthesis of polyaromatic systems | nih.govnih.gov |

| 4-Bromo-2,3-dimethylaniline | Schiff Base Formation | 4-Bromobenzaldehyde, Methanol | Imine | Intermediate for heterocyclic synthesis | nih.gov |

| Bromoanilines | Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Diaryl amines, N-Aryl heterocycles | Synthesis of complex amines and heterocycles | wikipedia.orgresearchgate.net |

The versatility of this compound as a synthon, owing to its two distinct reactive sites, makes it a valuable building block in the design and synthesis of a wide array of complex organic molecules with potential applications in various fields of chemistry.

Advanced Structural Elucidation and Solid State Research of 4 Bromo 2,3 Dimethylaniline Hydrobromide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A suitable single crystal of 4-bromo-2,3-dimethylaniline (B1292490) hydrobromide would be required for this analysis.

Determination of Molecular Conformation and Bond Parameters

This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the 4-bromo-2,3-dimethylanilinium cation. This data is crucial for understanding the steric and electronic effects of the bromine and methyl substituents on the geometry of the aniline (B41778) ring. A data table summarizing these parameters would be generated. For instance, the C-Br, C-N, and various C-C bond lengths would be determined with high precision, as would the angles defining the geometry of the ammonium (B1175870) group and the planarity of the benzene (B151609) ring.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

In the hydrobromide salt, the anilinium cation (-NH3+) would act as a hydrogen bond donor, and the bromide anion (Br-) would be a hydrogen bond acceptor. The analysis would reveal the specific hydrogen bonding network, detailing the distances and angles of N-H···Br interactions. These interactions are fundamental to the stability of the crystal lattice. Other potential intermolecular forces, such as bromine-bromine interactions or π-stacking of the aromatic rings, would also be identified and characterized.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 4-bromo-2,3-dimethylaniline hydrobromide, a combination of one-dimensional and two-dimensional NMR experiments would be necessary for a complete structural assignment.

¹H and ¹³C NMR for Structural Connectivity and Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic protons and the methyl protons would be indicative of the electronic effects of the substituents. The integration of the signals would confirm the number of protons of each type.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of the aromatic carbons would be particularly informative about the electron-donating or -withdrawing effects of the amino and bromo groups. A data table of predicted ¹H and ¹³C chemical shifts would be constructed based on empirical data and computational models.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2,3-dimethylaniline Moiety

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.5 | m |

| Methyl H (C2) | 2.1 - 2.4 | s |

| Methyl H (C3) | 2.1 - 2.4 | s |

| Amino H | Variable | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2,3-dimethylaniline Moiety

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH2 | 140 - 150 |

| C-Br | 110 - 120 |

| Aromatic C | 115 - 140 |

| Methyl C | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Conformational Dynamics

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the conformational dynamics and the three-dimensional structure of the molecule in solution.

Without access to primary research data for this compound, the detailed findings for each of these analytical techniques cannot be presented.

Solid-State NMR for Crystalline and Amorphous State Characterization

Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for characterizing the atomic-level structure of both crystalline and amorphous solids. americanpharmaceuticalreview.comnih.govnih.gov It provides detailed information on molecular conformation, packing, and dynamics, which are crucial for understanding the physical properties of pharmaceutical and chemical compounds. americanpharmaceuticalreview.comnih.govnih.gov

For this compound, SSNMR would be instrumental in distinguishing between its crystalline and amorphous forms. Crystalline materials, with their ordered, repeating lattice structures, typically yield sharp, well-resolved peaks in SSNMR spectra. researchgate.net In contrast, amorphous materials lack long-range order, resulting in a distribution of local environments for each nucleus, which leads to significantly broader and often overlapping peaks. researchgate.networktribe.com

A ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR spectrum of crystalline this compound would be expected to show distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromine substituent and the methyl groups. The protonation of the amine group to form the anilinium ion (-NH₃⁺) would cause a downfield shift for the adjacent carbon (C-N) compared to the free base.

In the amorphous state, these peaks would broaden considerably. This broadening arises from the conformational disorder and variations in intermolecular interactions, including the hydrogen bonding between the anilinium protons and the bromide anion. worktribe.com Two-dimensional SSNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), could be employed to resolve overlapping signals and definitively assign the resonances, even in the amorphous state. researchgate.netnih.gov Furthermore, ¹H spin-lattice relaxation time (T₁) measurements can provide insights into the molecular mobility, which is typically higher in the amorphous state compared to the crystalline form. americanpharmaceuticalreview.com

Interactive Data Table: Expected ¹³C SSNMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) - Crystalline | Expected Chemical Shift Range (ppm) - Amorphous | Notes |

| C-Br | 110 - 120 | 105 - 125 | Broadened peak in amorphous state. |

| C-NH₃⁺ | 140 - 150 | 135 - 155 | Downfield shift upon protonation. Broadened peak in amorphous state. |

| Aromatic C-H | 120 - 140 | 115 - 145 | Multiple, broadened peaks in amorphous state. |

| Methyl Carbons | 15 - 25 | 10 - 30 | Likely to show some resolution even in the amorphous state. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bond Detection

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the study of intermolecular interactions, particularly hydrogen bonding. capes.gov.brnih.gov For this compound, these techniques would provide a clear fingerprint of its molecular structure and the solid-state interactions involving the anilinium and bromide ions.

The formation of the hydrobromide salt from the free amine leads to characteristic changes in the vibrational spectra. The most significant of these is the appearance of strong, broad absorption bands in the IR spectrum, typically in the 2200-2600 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations of the anilinium group. nih.gov These bands are broadened due to the strong hydrogen bonding interactions with the bromide anion (N⁺-H···Br⁻). In Raman spectra, these modes are generally weaker.

A comparative analysis of the IR and Raman spectra of 4-bromo-2,3-dimethylaniline and its hydrobromide salt would reveal several key differences.

N-H Stretching: The sharp N-H stretching bands of the primary amine in the free base (typically 3300-3500 cm⁻¹) would be replaced by the broad N⁺-H stretching bands in the hydrobromide salt at lower wavenumbers.

Aromatic C-H Stretching: These vibrations, typically observed around 3000-3100 cm⁻¹, are expected to show minor shifts. researchgate.net

C-N Stretching: The C-N stretching vibration, often seen in the 1250-1350 cm⁻¹ region, would likely shift upon protonation due to changes in the bond order. globalresearchonline.net

C-Br Stretching: The C-Br stretching vibration is expected in the low-frequency region, typically between 500 and 600 cm⁻¹. researchgate.net

Ring Vibrations: The aromatic ring vibrations, appearing in the 1400-1650 cm⁻¹ range, would also be perturbed by the change in the substituent from -NH₂ to -NH₃⁺Br⁻. globalresearchonline.net

The presence of strong N⁺-H···Br⁻ hydrogen bonds in the crystalline structure of this compound would be confirmed by the significant red-shifting and broadening of the N⁺-H stretching bands. nih.gov The exact positions and shapes of these bands can provide information about the strength and nature of the hydrogen bonding network in the crystal lattice.

Correlation of Spectral Bands with Molecular Structure and Environment

The correlation of specific spectral bands with the molecular structure and its environment is fundamental to the interpretation of vibrational spectra. For this compound, this involves assigning the observed vibrational modes to specific motions of the atoms and understanding how these modes are affected by the crystalline environment.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and intensities, aiding in the assignment of experimental spectra. researchgate.netglobalresearchonline.net By comparing the experimental IR and Raman spectra with the calculated values, a detailed assignment of the fundamental vibrational modes can be achieved.

Interactive Data Table: Key Vibrational Bands and Their Expected Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Structural Information |

| N⁺-H Stretching | 2200 - 2600 | IR | Confirms protonation of the amine and indicates strong hydrogen bonding. |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman | Presence of the aromatic ring. |

| Aromatic Ring Vibrations | 1400 - 1650 | IR, Raman | Fingerprint region for the substituted benzene ring. |

| C-N Stretching | 1250 - 1350 | IR, Raman | Sensitive to the protonation state of the nitrogen. |

| C-Br Stretching | 500 - 600 | IR, Raman | Presence of the bromo-substituent. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.orglibretexts.org

For this compound, analysis would typically be performed on the free base, 4-bromo-2,3-dimethylaniline, which would be formed in the hot inlet of a gas chromatography-mass spectrometry (GC-MS) system or by using appropriate ionization techniques in liquid chromatography-mass spectrometry (LC-MS). The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the free base. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

The fragmentation of 4-bromo-2,3-dimethylaniline would likely proceed through several key pathways:

Loss of a methyl radical: A common fragmentation for methylated anilines, leading to a [M-15]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide could lead to a fragment ion.

Cleavage of the C-Br bond: This would result in a fragment at [M-79/81]⁺.

Ring fragmentation: The aromatic ring can undergo various cleavages, although this is less common for stable aromatic systems. whitman.edu

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is invaluable for reaction monitoring, enabling the confirmation of product formation and the identification of byproducts and impurities with a high degree of confidence.

In the synthesis of this compound, which can be prepared by the bromination of 2,3-dimethylaniline (B142581) followed by treatment with hydrobromic acid, HRMS could be used to:

Confirm the product: By obtaining the exact mass of the protonated molecule [M+H]⁺, the elemental formula (C₈H₁₁BrN⁺) can be unequivocally confirmed.

Identify byproducts: The synthesis could potentially yield dibrominated or other isomeric products. HRMS can distinguish these from the desired product based on their exact masses.

Monitor reaction completion: By tracking the disappearance of the starting material (2,3-dimethylaniline) and the appearance of the product, the reaction progress can be monitored.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of 4-bromo-2,3-dimethylaniline) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. nih.govunito.it

For the [M+H]⁺ ion of 4-bromo-2,3-dimethylaniline, the MS/MS spectrum would provide detailed information about its connectivity. Expected fragmentation pathways for the protonated molecule would include:

Loss of NH₃: A common fragmentation for protonated anilines.

Loss of a methyl radical: Leading to a stable fragment ion.

Loss of HBr: A plausible fragmentation pathway.

Sequential losses: For example, the loss of a methyl radical followed by the loss of HBr.

By analyzing the product ions and their relative abundances, the structure of the original molecule can be confidently confirmed, and isomers can often be distinguished. nih.gov

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of 4-Bromo-2,3-dimethylaniline

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

| 200/202 | [C₈H₁₀BrN]⁺ | Molecular Ion |

| 185/187 | [C₇H₇BrN]⁺ | Loss of a methyl radical (-CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of a bromine radical (-Br) |

| 92 | [C₆H₆N]⁺ | Complex rearrangement and fragmentation |

Theoretical and Computational Chemistry Approaches to 4 Bromo 2,3 Dimethylaniline Hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of substituted anilines. By approximating the many-electron wavefunction, DFT allows for the calculation of various electronic and structural properties. For the 4-bromo-2,3-dimethylanilinium cation (the protonated form present in the hydrobromide salt), a typical DFT study would employ a basis set like 6-311++G(d,p) to ensure a precise description of the electron distribution, especially around the nitrogen and bromine atoms.

The electronic properties of the 4-bromo-2,3-dimethylanilinium cation are central to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For the 4-bromo-2,3-dimethylanilinium ion, the HOMO is expected to be localized primarily on the aromatic ring and the bromine atom, while the LUMO would also be distributed over the ring system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For the cation, the most positive potential (electron-deficient region) would be concentrated around the -NH3+ group, making it the primary site for nucleophilic attack or interaction with the bromide counter-ion. The bromine atom, despite its electronegativity, also influences the electrostatic potential of the ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 6.3 eV | Reflects kinetic stability and low reactivity. |

| MEP Minimum | Near Bromine Atom | Region of negative electrostatic potential. |

DFT calculations are highly effective in predicting spectroscopic data, which can then be validated against experimental measurements to confirm the molecular structure.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for the aromatic protons and carbons would be influenced by the electron-donating methyl groups and the electron-withdrawing bromo and ammonium (B1175870) groups. Comparing these theoretical values with experimental spectra is crucial for structural confirmation.

IR Spectroscopy: The vibrational frequencies can be computed from the second derivative of the energy. Key predicted peaks for the 4-bromo-2,3-dimethylanilinium cation would include N-H stretching vibrations around 3200-3400 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching modes. The C-Br stretching frequency would appear in the lower frequency region.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, π-π* transitions within the benzene (B151609) ring are expected. The substitution pattern, including the auxochromic methyl groups and the chromophoric bromo group, will dictate the precise absorption maxima.

Table 2: Predicted vs. Experimental Spectroscopic Data Framework

| Spectrum | Predicted Key Features (Theoretical) | Experimental Data for Validation |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic protons, methyl protons, and NH3+ protons, with shifts influenced by substituents. | Required for comparison and structural assignment. |

| ¹³C NMR | Unique chemical shifts for each carbon atom, reflecting the local electronic environment. | Required for comparison and structural assignment. |

| IR (cm⁻¹) | N-H stretches (~3300), aromatic C-H stretches (~3100), C=C stretches (~1600), C-Br stretch (~600). | Required to confirm functional groups and bonding. |

| UV-Vis (nm) | π-π* transitions predicted in the UV region, with λmax sensitive to solvent polarity. | Required to validate electronic transition energies. |

Conformational Analysis and Potential Energy Surface Mapping

The presence of two methyl groups adjacent to the amine functionality introduces potential steric hindrance and restricts the rotation of the C-N bond. Conformational analysis involves mapping the potential energy surface by systematically rotating dihedral angles (e.g., the C-C-N-H angle) to identify the most stable conformers (energy minima) and the energy barriers between them. This analysis is critical for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological or chemical activity. For the 4-bromo-2,3-dimethylanilinium cation, the orientation of the -NH3+ group relative to the methyl groups would be a key determinant of conformational stability.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction pathways. For instance, the mechanism of further electrophilic substitution on the aromatic ring or nucleophilic substitution reactions could be explored. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. TS structures are characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

Such studies could elucidate the regioselectivity of further reactions, explaining why an incoming electrophile might prefer one position over another, guided by the directing effects of the existing substituents.

Solvation Models and pKa Prediction of the Amine Functionality in the Hydrobromide Salt

The properties of 4-Bromo-2,3-dimethylaniline (B1292490) hydrobromide are significantly influenced by the solvent.

Solvation Models: Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

pKa Prediction: The acidity of the anilinium cation (the pKa) is a fundamental property. Theoretical pKa prediction can be achieved by calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, using a thermodynamic cycle. The electron-donating methyl groups are expected to increase the pKa (making the amine less acidic) compared to aniline (B41778), while the electron-withdrawing bromine atom would decrease it. The net effect would be a balance of these electronic influences. Accurate pKa prediction is vital for understanding the compound's behavior in aqueous or biological systems.

Advanced Research Applications of 4 Bromo 2,3 Dimethylaniline Hydrobromide As a Synthetic Precursor

Role in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The unique substitution pattern of 4-bromo-2,3-dimethylaniline (B1292490) makes it a strategic building block for constructing elaborate molecular architectures, particularly complex aromatic and heterocyclic systems.

The carbon-bromine bond in 4-bromo-2,3-dimethylaniline is a key functional group for building larger aromatic systems through various cross-coupling reactions. This compound is particularly useful in creating sterically hindered or electronically tuned aromatic structures that are otherwise difficult to access. For instance, it serves as a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons like 1,4-dibromotetracene.

Researchers utilize the bromine atom as a versatile handle for palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise introduction of new carbon-carbon bonds, enabling the assembly of biaryls, stilbenes, and other extended π-systems. The 2,3-dimethyl substitution pattern provides specific steric and electronic influences that can direct the outcome of these coupling reactions and modify the properties of the final product. The analogous compound, 4-bromo-2-methylaniline (B145978), has been successfully used in Suzuki cross-coupling reactions to synthesize a series of complex aniline (B41778) derivatives, demonstrating the utility of this class of reagents. nih.gov

| Reaction Type | Reactant Partner | Resulting Linkage | Scaffold Example |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl-Aryl | Substituted Biphenyls |

| Heck Coupling | Alkene | Aryl-Alkene | Substituted Stilbenes |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Arylethynes |

| Buchwald-Hartwig Amination | Amine | Aryl-Amine | Di- and Tri-arylamines |

The amine functional group in 4-bromo-2,3-dimethylaniline is a primary site for constructing nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. A common strategy involves the condensation of the aniline with aldehydes or ketones to form Schiff bases (imines). For example, the parent compound 2,3-dimethylaniline (B142581) readily reacts with 4-bromobenzaldehyde (B125591) to form N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline. nih.gov These imine intermediates can undergo subsequent intramolecular or intermolecular cyclization reactions to yield a wide variety of heterocycles.

The presence of the bromine atom can be strategically employed either by carrying it through the synthesis for later functionalization or by replacing it during the heterocyclic ring formation. This dual reactivity makes 4-bromo-2,3-dimethylaniline a versatile tool for combinatorial chemistry and the development of libraries of novel heterocyclic compounds.

Contributions to Novel Synthetic Methodologies in Organic Chemistry

Beyond its role as a simple building block, 4-bromo-2,3-dimethylaniline hydrobromide contributes to the development of new and improved synthetic methods, including advancements in catalysis and sustainable chemistry.

Substituted anilines are foundational precursors for a wide array of ligands used in transition-metal catalysis. The electronic and steric properties of a ligand are critical for controlling the activity, selectivity, and stability of a metal catalyst. 4-Bromo-2,3-dimethylaniline can be elaborated into more complex structures, such as Schiff bases or N-heterocyclic carbenes (NHCs), which can then act as ligands. nih.gov The specific 2,3-dimethyl substitution provides a distinct steric environment around the nitrogen atom, while the 4-bromo substituent offers a site for further modification or electronically tunes the aromatic ring. This allows researchers to systematically study how ligand architecture impacts catalytic performance.

The development of environmentally benign chemical processes is a major focus of modern organic chemistry. Research into the synthesis of 4-bromo-2,3-dimethylaniline has explored greener alternatives to traditional bromination methods that use hazardous elemental bromine. More sustainable approaches include the use of N-bromosuccinimide (NBS) in efficient solvents or in situ generation of brominating agents like hypobromous acid (HOBr) from bromide and bromate (B103136) salts. researchgate.net

Furthermore, the use of 4-bromo-2,3-dimethylaniline in palladium-catalyzed cross-coupling reactions aligns with green chemistry principles. nih.gov These reactions are highly atom-economical and can often be performed under mild conditions, sometimes in aqueous or alcohol-based solvent systems, reducing the reliance on volatile organic compounds. nih.gov

Development of Specialty Organic Materials (e.g., Polymer Precursors, Dyes in Academic Research)

The bifunctional nature of 4-bromo-2,3-dimethylaniline, possessing both an amine and a reactive bromine atom, makes it a valuable monomer for creating specialty organic materials.

In polymer chemistry, this compound can be used in step-growth polymerization reactions. The amine group can react with acyl chlorides or carboxylic acids to form polyamides, while the bromine atom can participate in polymerization via cross-coupling reactions, leading to conjugated polymers. These materials are of academic interest for their potential electronic, optical, and thermal properties.

In the field of dye chemistry, substituted bromo-anilines are precursors to triarylmethane dyes. Following the established reactivity of related compounds like 4-bromo-N,N-dimethylaniline, a Grignard reagent could be prepared from 4-bromo-2,3-dimethylaniline. researchgate.net Subsequent reaction with electrophiles such as diethyl carbonate or methyl benzoate (B1203000) would yield novel triarylmethane scaffolds. researchgate.net The unique substitution pattern of the 2,3-dimethylaniline core would be expected to produce dyes with distinct colors and photophysical properties compared to existing analogues, making it a target for academic research into structure-property relationships in organic colorants.

| Precursor | Reaction Type | Resulting Material Class | Potential Application |

|---|---|---|---|

| 4-Bromo-2,3-dimethylaniline | Polycondensation (via -NH₂) | Polyamides | High-performance polymers |

| 4-Bromo-2,3-dimethylaniline | Cross-coupling Polymerization (via -Br) | Conjugated Polymers | Organic electronics |

| Grignard reagent of 4-Bromo-2,3-dimethylaniline | Addition to Carbonyls (e.g., Diethyl Carbonate) | Triarylmethane Dyes | Specialty colorants, pH indicators |

Advanced Analytical Methodologies for Research Grade Purity and Characterization of 4 Bromo 2,3 Dimethylaniline Hydrobromide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of synthetic chemical compounds, providing powerful tools for both separating the target molecule from impurities and quantifying its purity. For substituted anilines like 4-Bromo-2,3-dimethylaniline (B1292490) hydrobromide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is an indispensable technique for assessing the purity of non-volatile and thermally sensitive compounds. For research-grade 4-Bromo-2,3-dimethylaniline hydrobromide, a reverse-phase HPLC (RP-HPLC) method is typically developed. This approach separates compounds based on their hydrophobicity, where the analyte is partitioned between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. A gradient elution is often preferred for analyzing samples with multiple components of varying polarities. d-nb.info The mobile phase typically consists of an aqueous component, often with a pH-adjusting buffer or acid (like formic acid), and an organic modifier such as acetonitrile (B52724) or methanol (B129727). d-nb.info Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aniline (B41778) derivative exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of aromatic amines. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure the amine is in its protonated, more soluble form. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the non-polar column. d-nb.info |

| Gradient | 10% to 90% B over 15 min | Ensures elution of both polar and non-polar impurities. d-nb.info |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV-Vis at 254 nm | Common wavelength for detecting aromatic rings. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for analyzing volatile and thermally stable compounds. For this compound, analysis is typically performed on the free base (4-Bromo-2,3-dimethylaniline), as the hydrobromide salt is non-volatile. This is achieved either by direct injection if the injector temperature is high enough to cause in-situ salt dissociation or by neutralizing the sample before injection.

The GC separates the analyte from volatile impurities, such as residual solvents (e.g., 1,2-dichloroethane) or side-products from synthesis (e.g., other isomers like 3-bromo-2,6-dimethylaniline). google.com Following separation, the mass spectrometer fragments the eluted compounds into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to a spectral library or a reference standard. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) recommends the use of GC-MS for the absolute identification of aniline derivatives in unfamiliar samples. epa.gov

Table 2: Typical GC-MS Parameters and Potential Impurities Detected

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Potential Impurities | 2,3-dimethylaniline (B142581), dibrominated isomers, residual synthesis solvents |

Elemental Microanalysis for Stoichiometric Confirmation of Research Samples

Elemental microanalysis, or combustion analysis, is a definitive method for confirming the empirical formula of a pure organic compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For heteroatom-containing compounds, the analysis can be extended to include elements like bromine (Br).

The process involves combusting a small, precisely weighed sample of the material at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the elemental composition of the original sample. The experimental percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₈H₁₁Br₂N for this compound). For a research-grade sample, the experimental values are expected to be within ±0.4% of the theoretical values, providing strong evidence for the compound's stoichiometric purity and confirming the presence of the hydrobromide salt.

Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis Data for C₈H₁₁Br₂N

| Element | Theoretical % | Experimental % (Hypothetical) | Difference % |

| Carbon (C) | 31.91 | 31.85 | -0.06 |

| Hydrogen (H) | 3.68 | 3.71 | +0.03 |

| Nitrogen (N) | 4.65 | 4.61 | -0.04 |

| Bromine (Br) | 53.08 | 52.95 | -0.13 |

Thermal Analysis (TGA, DSC) for Phase Transitions and Thermal Stability in Synthetic Research

Thermal analysis techniques are crucial for characterizing the physical properties and stability of a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key information about the thermal stability, melting point, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram for a pure, anhydrous sample of this compound would be expected to show a stable baseline until the onset of decomposition. Any significant mass loss at lower temperatures (e.g., below 100°C) would indicate the presence of volatile impurities like residual water or solvents. acs.org The temperature at which significant degradation begins is a critical indicator of the compound's thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram reveals endothermic and exothermic transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point will be observed. The temperature and sharpness of this peak are indicators of purity; impurities typically cause a depression and broadening of the melting point. Other transitions, such as decomposition, are often observed as complex exothermic or endothermic events at higher temperatures, which can be correlated with the mass loss seen in TGA. These thermodynamic parameters are vital for understanding the material's behavior in synthetic research, particularly for reactions conducted at elevated temperatures. cbseacademic.nic.inncert.nic.in

Table 4: Summary of Hypothetical Thermal Analysis Data

| Analysis | Parameter | Result | Interpretation |

| DSC | Melting Point (Onset) | ~215 °C | Sharp endotherm indicating a crystalline solid and high purity. |

| TGA | Onset of Decomposition | > 220 °C | Indicates the compound is thermally stable up to its melting point. |

| TGA | Mass Loss < 100 °C | < 0.1% | Sample is free of significant volatile impurities like water. acs.org |

Future Research Directions and Emerging Methodologies for 4 Bromo 2,3 Dimethylaniline Hydrobromide

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. These data-driven tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes, thereby reducing the time and resources spent on empirical experimentation.

For the synthesis of 4-Bromo-2,3-dimethylaniline (B1292490) hydrobromide, which involves the regioselective bromination of 2,3-dimethylaniline (B142581), ML models present a significant opportunity. Predicting the regioselectivity of electrophilic aromatic substitutions can be challenging due to the complex interplay of electronic and steric effects. An ML model, trained on a large dataset of halogenation reactions, could predict the most likely site of bromination on the 2,3-dimethylaniline ring under various conditions with high accuracy. Such models use molecular descriptors and quantum mechanics calculations to identify the most reactive sites.

Furthermore, AI algorithms can optimize the entire reaction workflow. By analyzing parameters such as temperature, solvent, catalyst, and reaction time from previous experiments, a Bayesian optimization algorithm could identify the ideal conditions to maximize the yield and purity of 4-Bromo-2,3-dimethylaniline hydrobromide while minimizing by-product formation. This approach not only accelerates process development but also enhances the economic and environmental profile of the synthesis. The future will likely see AI not as a replacement for chemists, but as an indispensable tool that augments their expertise and accelerates discovery.

Table 1: Hypothetical AI/ML-Driven Workflow for Synthesis Optimization This interactive table outlines a potential workflow where AI/ML models guide the synthesis of this compound.

| Step | Action | AI/ML Tool | Objective |

|---|---|---|---|

| 1 | Retrosynthesis Planning | AI-Powered Synthesis Planner | Propose multiple viable synthetic routes to the target compound from available starting materials. |

| 2 | Regioselectivity Prediction | Site-Selectivity ML Model | Predict the major product of the bromination of 2,3-dimethylaniline, ensuring the desired 4-bromo isomer is favored. |

| 3 | Condition Optimization | Bayesian Optimization Algorithm | Suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize impurities based on a limited number of initial experiments. |

| 4 | Forward Prediction | Reaction Outcome Model | Validate the proposed optimal conditions by predicting the full product and by-product profile before running the experiment. |

| 5 | Automated Execution | Robotic Synthesis Platform | Execute the AI-optimized synthesis protocol with high precision and reproducibility. |

Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional flask, offers substantial advantages for the synthesis of this compound. This approach, often utilizing microreactors with small-diameter channels, provides superior control over reaction parameters.

The bromination of anilines is often highly exothermic. In conventional batch reactors, localized temperature spikes can lead to the formation of undesired by-products, such as dibrominated or other isomeric species. The high surface-area-to-volume ratio in microreactors enables extremely efficient heat dissipation, maintaining a consistent temperature throughout the reaction mixture. This precise temperature control leads to higher selectivity and yield of the desired 4-bromo product.